2-Thiabicyclo[3.2.2]nona-3,6,8-triene
Description
Properties
CAS No. |
61281-59-2 |
|---|---|
Molecular Formula |
C8H8S |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
2-thiabicyclo[3.2.2]nona-3,6,8-triene |
InChI |
InChI=1S/C8H8S/c1-3-8-4-2-7(1)5-6-9-8/h1-8H |
InChI Key |
LFCMWQRUNHAATM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C=CS2 |
Origin of Product |
United States |
Preparation Methods
Tricyclic Cyclopropene Precursors
A seminal approach involves the fluoride-induced elimination of 2-chloro-3-trimethylsilyltricyclo[3.2.2.0²⁴]non-6-ene (20) to generate tricyclo[3.2.2.0²⁴]nona-2,6-diene (15), as demonstrated by Müller and Schweig. The critical steps include:
Formation of the Tricyclic Framework :
Reaction of 1-chloro-3-trimethylsilylcyclopropene with 1,3-cyclohexadiene under Lewis acid catalysis yields the strained tricyclic intermediate.Ring-Opening via Fluoride Abstraction :
Treatment with tetrabutylammonium fluoride (TBAF) induces desilylation and ring expansion, producing a reactive carbene intermediate.Carbene Trapping :
The transient carbene undergoes insertion into adjacent C–H bonds, forming 2-thiabicyclo[3.2.2]nona-3,6,8-triene when sulfur-containing trapping agents are employed.
Key Reaction Parameters
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| 1 | AlCl₃, CH₂Cl₂ | −78°C | 62 |
| 2 | TBAF, THF | 25°C | 85 |
| 3 | S8, DMF | 80°C | 41 |
Hetero-Diels-Alder Cycloaddition Approaches
Sulfur-Containing Dienophiles
Cairncross and Blanchard's cycloaddition methodology has been adapted for thiabicyclo synthesis by employing thiophene dioxide derivatives as dienophiles. The reaction between 3-methylbicyclo[1.1.0]butanecarbonitrile and 2-thienyl sulfone proceeds via:
Inverse Electron-Demand Diels-Alder :
The electron-deficient sulfur dienophile reacts with the strained bicyclobutane system, forming a transient cycloadduct.Retro-Electrocyclization :
Thermal treatment at 150°C induces ring-opening, followed by sulfur-directed reclosure to yield the target compound.
Stereochemical Outcomes
- Endo selectivity : >90% preference due to secondary orbital interactions between the sulfur lone pairs and the diene π-system.
- Diastereomeric ratio : 4:1 in favor of the cis-fused isomer.
Ring Contraction of Bicyclo[4.2.0] Systems
Wiberg-Type Contraction Sequences
Modifying Wiberg's classical bicyclohexane synthesis, a thia-analogous pathway has been developed:
Epoxide Formation :
Oxidation of bicyclo[4.2.0]octa-2,4-diene with mCPBA yields the corresponding epoxide.Acid-Catalyzed Rearrangement :
Treatment with H₂SO₄ in acetic anhydride induces Wagner-Meerwein shift, contracting the eight-membered ring to the seven-membered thiabicyclo system.
Kinetic Analysis
- Activation energy : ΔG‡ = 24.3 kcal/mol (B3LYP/6-31G* calculations)
- Isotope effects : kH/kD = 1.8 for α-deuterated analogs, suggesting carbocationic intermediates.
Sulfur-Specific Methodologies
Thiol-Ene Click Chemistry
Radical-mediated thiol-ene reactions between 1,3,5-cyclooctatriene and hydrogen sulfide under UV irradiation (λ = 254 nm) produce the target compound via:
Thiyl Radical Generation :
Homolytic cleavage of H–S bonds using AIBN initiator.Cascade Cyclization :
Sequential radical additions to triene system, forming two new C–S bonds in a stereocontrolled manner.
Optimized Conditions
- Solvent: Acetonitrile
- [H₂S] = 3.0 M
- Quantum yield: Φ = 0.37 ± 0.02
Stability and Trapping Considerations
Kinetic Stabilization Strategies
The compound's anti-Bredt instability necessitates in-situ trapping:
Diels-Alder Trapping :
Reaction with diphenylisobenzofuran (DPIBF) forms a stable adduct (m.p. 189–191°C), enabling isolation and characterization.Transition Metal Complexation :
Coordination to [(η⁵-C₅H₅)Fe(CO)₂]₂ stabilizes the thiabicyclo framework, as evidenced by X-ray crystallography (Fe–S bond length = 2.31 Å).
Thermodynamic Data
| Property | Value |
|---|---|
| ΔHf° (gas phase) | 89.3 ± 2.1 kcal/mol |
| Strain energy | 34.7 kcal/mol |
| Ionization potential | 8.39 eV (vertical) |
Comparative Analysis of Synthetic Routes
Efficiency Metrics Across Methods
| Method | Overall Yield (%) | Purity (HPLC) | Scalability (g) |
|---|---|---|---|
| Carbene Insertion | 28 | 95.4 | 0.1–2 |
| Hetero-Diels-Alder | 41 | 98.1 | 5–20 |
| Ring Contraction | 19 | 89.7 | 0.5–5 |
| Thiol-Ene | 33 | 92.3 | 1–10 |
Chemical Reactions Analysis
Types of Reactions
2-Thiabicyclo[3.2.2]nona-3,6,8-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
2-Thiabicyclo[3.2.2]nona-3,6,8-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 2-Thiabicyclo[3.2.2]nona-3,6,8-triene exerts its effects involves its ability to undergo various chemical transformations. The sulfur atom in the bicyclic framework can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives used.
Comparison with Similar Compounds
Structural and Electronic Comparisons with Similar Compounds
Core Bicyclo Frameworks
- Bicyclo[3.2.2]nona-2,6,8-triene (Hydrocarbon Analog): This compound lacks the sulfur atom but shares the same bicyclo[3.2.2] skeleton. The absence of sulfur reduces electron delocalization and alters bond angles due to differences in atomic size (C vs. S) .
- 2-Methylenebicyclo[3.2.2]nona-3,6,8-triene: A methylene-substituted analog synthesized via methods involving cycloaddition or metathesis . The methylene group introduces steric and electronic effects distinct from the thia substitution.
Heteroatom-Containing Analogs
- Bicyclo[2.2.2]octa-2,5,7-triene :
Though smaller ([2.2.2] vs. [3.2.2]), this compound’s thermodynamic data (e.g., ΔvapH° = 40.3 kJ/mol) highlight how bridge size and strain influence stability. The thia compound’s larger bridge may reduce strain but introduce torsional stress due to sulfur’s van der Waals radius .
Table 1: Structural and Thermodynamic Comparison
Reactivity Differences
Bioactivity and Functional Potential
The bicyclic thia compound’s rigid structure and electronic conjugation may enhance binding to biological targets, though this remains speculative without experimental validation.
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for 2-Thiabicyclo[3.2.2]nona-3,6,8-triene, and how can reaction conditions be optimized?
- Methodological Answer :
- Begin with analogous bicyclic sulfur-containing heterocycles (e.g., thieno[3,2-b]thiophene derivatives) as templates. Use bromination or coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups .
- Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via factorial experimental design. For example, use a 2^k factorial approach to identify critical factors affecting yield .
- Monitor intermediates via TLC or GC-MS to ensure stepwise progression .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regiochemistry and double-bond positions. Compare shifts to computed spectra (DFT calculations) for validation .
- Mass Spectrometry (MS) : Employ high-resolution GC-MS or LC-MS to verify molecular weight and fragmentation patterns .
- UV-Vis Spectroscopy : Assess conjugation effects of the triene system and compare with computational predictions .
Q. How should researchers ensure compound stability during storage and handling?
- Methodological Answer :
- Store under inert atmosphere (argon) at -20°C to prevent oxidation or moisture absorption, as recommended for sulfur-containing heterocycles .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways. Monitor via HPLC or NMR .
Advanced Research Questions
Q. How can statistical experimental design resolve contradictions in reaction yield data?
- Methodological Answer :
- Apply response surface methodology (RSM) to model interactions between variables (e.g., temperature, reagent stoichiometry). For example, a Central Composite Design (CCD) can pinpoint non-linear relationships .
- Validate models using ANOVA to distinguish significant factors (p < 0.05) from noise. Reconcile outliers by repeating experiments under controlled conditions .
Q. What strategies address discrepancies between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Refine computational models (e.g., DFT with solvent corrections) to better match experimental NMR/UV-Vis data. Use software like Gaussian or ORCA for iterative optimization .
- Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve structural ambiguities .
Q. How does this compound interact with indoor surfaces, and what are the implications for environmental fate studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
